2-Fluoro-6-methoxybenzotrifluoride
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Overview
Description
2-Fluoro-6-methoxybenzotrifluoride is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-6-methoxybenzoic acid with trifluoromethylating agents under specific conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-6-methoxybenzotrifluoride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Fluoro-6-methoxybenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzotrifluoride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Shares a similar structure but lacks the trifluoromethyl group.
2-Fluoro-6-methoxybenzamide: Contains an amide group instead of the trifluoromethyl group.
2-Fluoro-6-methoxybenzenesulfonyl chloride: Features a sulfonyl chloride group instead of the trifluoromethyl group
Uniqueness
2-Fluoro-6-methoxybenzotrifluoride is unique due to the presence of both fluorine and methoxy groups on the benzotrifluoride backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-fluoro-3-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 |
InChI Key |
DIXZYRIBDLSRDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(F)(F)F |
Origin of Product |
United States |
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